N-[2-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide
Description
N-[2-[(2E)-2-[(3-Bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide is a benzamide-hydrazone hybrid compound characterized by a 3-bromophenyl-substituted hydrazinecarboxamide moiety linked to a 2-methylbenzamide group. The (2E)-configuration of the hydrazine double bond ensures stereochemical rigidity, which is critical for its molecular interactions and biological activity. This compound’s synthesis typically involves condensation of a 3-bromobenzaldehyde derivative with a hydrazinecarboxamide precursor, followed by purification via recrystallization or chromatography. Structural confirmation is achieved through spectroscopic methods (NMR, IR, HRMS) and X-ray crystallography .
Properties
Molecular Formula |
C17H16BrN3O2 |
|---|---|
Molecular Weight |
374.2 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide |
InChI |
InChI=1S/C17H16BrN3O2/c1-12-5-2-3-8-15(12)17(23)19-11-16(22)21-20-10-13-6-4-7-14(18)9-13/h2-10H,11H2,1H3,(H,19,23)(H,21,22)/b20-10+ |
InChI Key |
KXAWARVEZIXMMC-KEBDBYFISA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)Br |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)NN=CC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide typically involves the condensation of 3-bromobenzaldehyde with 2-methylbenzohydrazide under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
N-[2-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-{2-[(2E)-2-(4-Chlorobenzylidene)hydrazino]-2-oxoethyl}-2-methylbenzamide (CAS 444191-97-3)
- Structural Differences : The 3-bromophenyl group in the target compound is replaced with a 4-chlorobenzylidene moiety.
- Impact : The electron-withdrawing chlorine at the para position reduces electron density on the aromatic ring compared to the meta-bromo substitution. This alters dipole moments and may influence binding affinity in biological targets (e.g., enzymes or receptors) .
3-Bromo-N-{2-[(2E)-2-(4-Methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide (CAS 391877-61-5)
- Structural Differences : A 4-methoxy group replaces the 3-bromo substituent.
- Impact : The methoxy group’s electron-donating nature increases aromatic ring electron density, which may reduce electrophilic reactivity compared to bromo or chloro analogs. This could diminish interactions with nucleophilic biological targets .
- Spectral Comparison :
- ¹H NMR : The 3-bromo analog shows a deshielded aromatic proton signal at δ 7.8–8.1 ppm (meta to Br), while the 4-methoxy analog exhibits a singlet for methoxy protons at δ 3.8 ppm.
- HRMS : Bromine’s isotopic signature (1:1 ratio for M and M+2 peaks) distinguishes it from chlorine or methoxy derivatives .
Influence of Hydrazone Geometry and Conformation
Compounds with (2E)-configuration, such as 2-{(2E)-2-[2-(Benzyloxy)-5-bromobenzylidene]hydrazino}-N-(3-methoxyphenyl)-2-oxoacetamide (ChemSpider ID 21488743), share similar rigidity but differ in substituent positioning. The 3-bromo group in the target compound creates steric hindrance that may limit rotational freedom compared to smaller substituents like methoxy or hydroxy groups .
Crystallographic and Hirshfeld Surface Analysis
X-ray studies of N’-(2-hydroxybenzylidene)-2-((3-(trifluoromethyl)phenyl)amino)benzohydrazide () reveal non-planar molecular conformations and hydrogen-bonding networks. The 3-bromo analog’s crystal structure is expected to show similar packing but with shorter Br···H contacts (~2.9 Å) compared to Cl···H (~3.2 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
